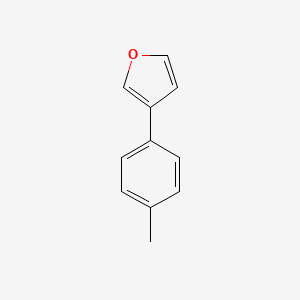

3-(4-Methylphenyl)furan

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylphenyl)furan | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O/c1-9-2-4-10(5-3-9)11-6-7-12-8-11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCWCERNFIYTAIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=COC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472067 | |

| Record name | 3-(4-Methylphenyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20842-10-8 | |

| Record name | 3-(4-Methylphenyl)furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20842-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Methylphenyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Methylphenyl Furan and Its Structural Analogues

Classical Furan (B31954) Synthesis Approaches and their Adaptations for Aryl-Furans

Traditional methods for furan synthesis have been refined over decades and remain fundamental in organic synthesis. These approaches are often adaptable for the creation of specific aryl-furans, including 3-(4-Methylphenyl)furan, by selecting appropriately substituted starting materials.

First reported independently by Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis is a cornerstone method for preparing substituted furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. researchgate.netwikipedia.org The synthesis of a furan requires the acid-catalyzed cyclization and dehydration of a 1,4-diketone. wikipedia.org To generate an aryl-furan such as 3-(4-Methylphenyl)furan, a 1,4-diketone bearing the desired aryl substituent at the appropriate position is required. The versatility of this reaction allows for the synthesis of a wide array of furan derivatives, provided the precursor diketones are accessible. alfa-chemistry.comresearchgate.net

The mechanism of the Paal-Knorr furan synthesis involves several key steps. The reaction commences with the protonation of one of the carbonyl groups by an acid catalyst, which increases its electrophilicity. alfa-chemistry.com The second carbonyl group then tautomerizes to its enol form. wikipedia.org This is followed by a nucleophilic attack of the enol's carbon-carbon double bond on the protonated carbonyl, forming a five-membered cyclic hemiacetal intermediate. wikipedia.orgalfa-chemistry.com The final step is the acid-catalyzed dehydration of this intermediate to yield the aromatic furan ring. wikipedia.org

Crucial mechanistic insights were provided by the work of V. Amarnath and his colleagues in the 1990s. wikipedia.org By studying the cyclization rates of different diastereomers of 3,4-disubstituted-2,5-hexanediones, they demonstrated that the isomers cyclize at different rates. wikipedia.org This finding was inconsistent with the previously held belief that a common, rapidly formed enol intermediate was the precursor to the rate-determining step. Their research established that the ring-closing step itself is the rate-determining step of the reaction. wikipedia.orgalfa-chemistry.com

The Paal-Knorr synthesis is traditionally catalyzed by a range of acidic reagents. These can be broadly categorized as protic acids, Lewis acids, and dehydrating agents. alfa-chemistry.com Protic acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (p-TsOH) are commonly employed. alfa-chemistry.com Lewis acids, including zinc chloride (ZnCl₂) and boron trifluoride etherate (BF₃·Et₂O), are also effective catalysts for the cyclization. wikipedia.orgalfa-chemistry.com Strong dehydrating agents like phosphorus pentoxide (P₂O₅) can drive the reaction towards the furan product. wikipedia.org

Despite its utility, the classical Paal-Knorr synthesis can have drawbacks, such as harsh reaction conditions (e.g., prolonged heating in strong acid) and the difficulty in preparing the 1,4-dicarbonyl precursors. alfa-chemistry.com To address these issues, several modifications and optimizations have been developed. Milder Lewis acids have been successfully used to promote the reaction. alfa-chemistry.com Furthermore, advancements include the use of microwave irradiation to accelerate the reaction and the application of ionic liquids, which can serve as both the solvent and catalyst, sometimes allowing the reaction to proceed at room temperature without an added acid catalyst. alfa-chemistry.com

Table 1: Catalyst Systems and Conditions for Paal-Knorr Furan Synthesis

| Catalyst Type | Examples | Typical Conditions | Reference(s) |

| Protic Acids | H₂SO₄, HCl, p-TsOH | Aqueous or organic solvent, heat | wikipedia.org, alfa-chemistry.com |

| Lewis Acids | ZnCl₂, BF₃·Et₂O, Sc(OTf)₃, Bi(NO₃)₃ | Anhydrous conditions | wikipedia.org, alfa-chemistry.com |

| Dehydrating Agents | P₂O₅, Acetic Anhydride (B1165640) | Anhydrous conditions, heat | wikipedia.org |

| Solid Catalysts | Clay, Montmorillonite | Heterogeneous catalysis | alfa-chemistry.com |

| Modern Systems | Ionic Liquids (e.g., [bmim]HSO₄) | Room temperature or heat, often solvent-free | alfa-chemistry.com |

| Energy Sources | Microwave Irradiation | Reduced reaction times | alfa-chemistry.com |

The Feist-Benary synthesis, discovered by Franz Feist and Erich Benary, is another classical route to substituted furans. wikipedia.org This method involves the base-catalyzed condensation reaction between an α-halo ketone and a β-dicarbonyl compound, such as a β-ketoester. wikipedia.orgscribd.com Common bases used to catalyze the reaction include amines like ammonia (B1221849) and pyridine (B92270). wikipedia.org

The reaction mechanism begins with the deprotonation of the acidic α-carbon of the β-dicarbonyl compound to form an enolate. This enolate then acts as a nucleophile, attacking the carbon bearing the halogen on the α-halo ketone in a nucleophilic substitution step. The resulting intermediate subsequently undergoes a base-catalyzed intramolecular cyclization and dehydration to afford the final furan product. wikipedia.org The Feist-Benary synthesis is particularly useful for creating furans with specific substitution patterns, and by choosing an appropriate β-dicarbonyl compound, it can be a viable method for producing 3-aryl-furans. arabjchem.orgmdpi.com

The classical Hantzsch synthesis, named after Arthur Hantzsch, is a renowned multi-component reaction primarily used for the synthesis of nitrogen-containing heterocycles, specifically pyridines and pyrroles. pharmaguideline.comthieme.de The Hantzsch pyrrole (B145914) synthesis involves the reaction of an α-haloketone with a β-ketoester and ammonia or a primary amine. scribd.compharmaguideline.com

While a direct "Hantzsch furan synthesis" is not a classically defined named reaction in the same vein as its pyrrole and pyridine counterparts, modifications and Hantzsch-type domino processes have been developed to yield furan structures. researchgate.net These related condensation reactions often leverage similar principles of combining carbonyl compounds and other reactive species. For instance, a three-component, one-pot procedure has been described as a modification of the Hantzsch synthesis to produce polysubstituted furans. researchgate.net If the nitrogen source (ammonia/amine) in a Paal-Knorr pyrrole synthesis is omitted and acidic conditions are used, the corresponding furan is formed instead, highlighting the close relationship between these condensation pathways. organic-chemistry.org

Paal-Knorr Synthesis for Aryl-Furan Scaffolds

Modern and Catalytic Approaches to 3-(4-Methylphenyl)furan Synthesis

In recent years, the development of modern catalytic systems has provided powerful and efficient alternatives to classical methods for furan synthesis. These approaches often offer milder reaction conditions, greater functional group tolerance, and higher yields. Transition metal catalysis, in particular, has been extensively explored.

Catalysts based on palladium, copper, gold, and iron have been successfully employed to synthesize substituted furans from a variety of starting materials. mdpi.comscribd.compublish.csiro.au A common strategy involves the intramolecular cycloisomerization of substrates containing both ketone and alkyne functionalities, such as ynones. publish.csiro.au For example, a metal-free system using a Brønsted acid like p-toluenesulfonic acid (pTSA) in hexafluoroisopropanol (HFIP) has been shown to efficiently cyclize ynone substrates to yield 2,3-diaryl furans under mild conditions. publish.csiro.au

Palladium-catalyzed methods, such as those involving C-H activation and alkene insertion or coupling reactions with aryl halides, provide direct routes to complex furans. mdpi.com Similarly, copper-catalyzed annulation reactions have been developed as an eco-friendly approach to trisubstituted furans. mdpi.commdpi.com Gold and silver catalysts are also effective in promoting the cyclization of various unsaturated precursors to form the furan ring, sometimes for substrates that are unreactive under simple Lewis acid catalysis. scribd.comthieme-connect.com These modern methods represent the forefront of furan synthesis, enabling the construction of molecules like 3-(4-Methylphenyl)furan with high efficiency and selectivity.

Table 2: Modern Catalytic Methods for Furan Synthesis

| Catalytic System | Substrate Type(s) | Description | Reference(s) |

| Palladium (Pd) | 1,3-Diketones, Alkenyl Bromides | One-pot synthesis via C-H activation and alkene insertion. | mdpi.com |

| Copper (Cu) | Oxime Esters, β-Ketonitriles | High-temperature cyclization to afford 3-cyanofurans. | mdpi.com |

| Gold (Au) / Silver (Ag) | Alk(ar)-3-yn-1-ones | Catalyzes cyclization of fluorinated ynones unreactive to Lewis acids. | thieme-connect.com |

| Iron (Fe) | Internal Olefins | Oxidative C-H functionalization to synthesize tetrasubstituted furans. | mdpi.com |

| Brønsted Acid (p-TSA) | Ynone Substrates | Metal-free cyclization in HFIP to produce 2,3-diaryl furans. | publish.csiro.au |

| Rhodium (Rh) / Palladium (Pd) | Allenyl Ketones | Catalytic cycloisomerization to yield substituted furans. | scribd.com |

Transition Metal-Catalyzed Cyclization Strategies

Transition metal catalysis offers a powerful toolkit for the synthesis of complex heterocyclic systems like 3-(4-Methylphenyl)furan. These methods often proceed under mild conditions with high efficiency and selectivity, utilizing the unique reactivity of metals such as gold, silver, and palladium to facilitate key bond-forming events. researchgate.net

Gold(I)-Catalyzed Intramolecular Oxyacylation

Gold(I) catalysts have emerged as exceptionally effective for the cyclization of alkynes due to their strong carbophilic π-acid character. researchgate.netresearchgate.net One notable strategy involves the intramolecular oxyacylation of 2-(iodoethynyl)aryl esters. In this transformation, a gold(I) complex catalyzes the cycloisomerization to produce 3-iodo-2-acyl benzofurans. acs.org The reaction proceeds through a proposed mechanism involving a nih.govmdpi.org-iodine shift to form a key gold(I)-vinylidene intermediate, which then undergoes a C-O ring-closure. acs.orgchim.it This methodology tolerates a wide range of substituents on both the phenol (B47542) moiety and the carboxylic acid fragment. acs.org

Another gold-catalyzed approach is the intramolecular cycloisomerization of α-yne-furans, which can selectively yield various cyclic α,β-unsaturated aldehydes or ketones under mild conditions. nih.gov For instance, β-yne-furans can be treated with a gold(I) catalyst like [JohnPhosAu(NCMe)]SbF6 to generate seven-membered-ring-fused furans via an endo-selective intramolecular α-alkenylation. pku.edu.cn

Table 1: Examples of Gold(I)-Catalyzed Furan Synthesis

| Starting Material | Catalyst | Product Type | Yield | Reference |

|---|---|---|---|---|

| 2-(Iodoethynyl)aryl esters | (IPr)Au(NCMe)SbF₆ | 3-Iodo-2-acyl benzofurans | Moderate to excellent | acs.org |

| β-Yne-furan | [JohnPhosAu(NCMe)]SbF₆ | Fused cycloheptafuran | 90% | pku.edu.cn |

| α-Yne-furans | Gold(I) complexes | Cyclic α,β-unsaturated aldehydes/ketones | Moderate to excellent | nih.gov |

Silver-Catalyzed Radical Cyclization

Silver catalysts provide an alternative pathway for furan synthesis, often proceeding through radical mechanisms. A silver-mediated oxidative C-H/C-H functionalization between terminal alkynes and 1,3-dicarbonyl compounds affords highly substituted furans in a single step. mdpi.com The reaction is initiated by the formation of a silver acetylide, which then undergoes alkylation and a subsequent oxidative radical cyclization. mdpi.com

In a related strategy, the silver-catalyzed radical 5-exo-dig cyclization of O-vinyl-2-ethynylphenol derivatives with sodium sulfinates yields densely functionalized benzo[b]furan derivatives. chim.it Silver(I)-promoted cyclization of allenyl ketones and aldehydes also provides a direct route to substituted furans. acs.org These methods highlight the versatility of silver in promoting cyclization reactions for the construction of the furan ring. bohrium.com

Table 2: Silver-Catalyzed Furan Synthesis Approaches

| Reactants | Catalyst/Promoter | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Terminal alkynes, 1,3-Dicarbonyl compounds | Ag₂CO₃ | Oxidative C-H/C-H Functionalization | Highly substituted furans | mdpi.com |

| O-Vinyl-2-ethynylphenols, Sodium sulfinates | Silver catalyst, K₂S₂O₈ | Radical 5-exo-dig Cyclization | Functionalized benzo[b]furans | chim.it |

Palladium-Catalyzed Decarbonylation Precursors

Palladium catalysis is widely employed in furan synthesis, particularly through decarbonylation reactions of furan-containing aldehydes like furfural (B47365). researchgate.netresearchgate.net The decarbonylation of furfural to furan can be efficiently catalyzed by zirconia-supported palladium clusters in the liquid phase. researchgate.netresearchgate.net Compared to conventional supports like carbon and alumina, zirconia with a high surface area immobilizes palladium as small, highly active clusters, leading to superior catalytic performance with yields up to 98%. researchgate.net

This decarbonylative approach can also be extended to more complex substrates. For example, palladium-catalyzed decarbonylative alkynylation of aromatic esters with terminal alkynes offers a halogen-free alternative to traditional Sonogashira coupling for producing arylalkynes, which can be precursors to substituted furans. oup.com Similarly, the decarbonylation of hydroxymethylfuran (HMF) using a Pd/C catalyst is another route, where additives can be used to control selectivity between decarbonylation, hydrogenation, and hydrogenolysis. rsc.org The efficiency of palladium catalysts, such as PdCl₂(CH₃CN)₂, in one-pot syntheses of functionalized furans from 1,3-dicarbonyl compounds and alkenyl bromides has also been demonstrated, achieving yields as high as 94%. mdpi.com

Table 3: Palladium-Catalyzed Decarbonylation for Furan Synthesis

| Substrate | Catalyst | Support/Solvent | Yield | Reference |

|---|---|---|---|---|

| Furfural | Pd clusters | ZrO₂ | 98% | researchgate.net |

| Furfural | Pd/Al₂O₃ with K₂CO₃ | Fixed bed reactor | 99.5% | |

| Hydroxymethylfuran (HMF) | 5 wt% Pd/C | Dioxane | High | rsc.org |

Electrophilic Cyclization Methods

Electrophilic cyclization is a cornerstone of heterocyclic synthesis, providing a direct and often high-yielding route to furan and benzofuran (B130515) derivatives under mild conditions. nih.govnih.gov This method typically involves the reaction of a suitably substituted alkyne with an electrophile, which triggers a cyclization cascade.

One common approach involves the palladium/copper-catalyzed coupling of o-iodoanisoles with terminal alkynes to form 2-(1-alkynyl)anisoles. These intermediates readily undergo electrophilic cyclization upon treatment with electrophiles like iodine (I₂), phenylselenyl chloride (PhSeCl), or p-nitrobenzenesulfenyl chloride. nih.gov This sequence furnishes 2,3-disubstituted benzo[b]furans in excellent yields. nih.gov However, the success of the cyclization can be dependent on the substituent on the alkyne, with alkyl-substituted alkynes sometimes failing to cyclize. nih.gov

Another powerful variant is the iodocyclization of 2-(1-alkynyl)-2-alken-1-ones, which can be coupled with a wide variety of nucleophiles to afford functionally diverse, tetrasubstituted furans. nih.gov Similarly, 2-alkynyl-2-silyloxy carbonyl compounds can be converted to 4-iodo-3-furanones through a tandem electrophilic cyclization/1,2-migration sequence induced by N-iodosuccinimide (NIS), a reaction that can be catalyzed by AuCl₃ to improve its scope and efficiency. organic-chemistry.org The synthesis of unsymmetrical 3-iodofurans has also been achieved via the electrophilic cyclization of 1,4-diaryl-3-yn-1-ones using iodine, which serves as both the cyclization facilitator and halogen donor. orgsyn.org

Table 4: Electrophilic Cyclization Strategies for Furan Synthesis

| Starting Material | Electrophile | Product | Yield | Reference |

|---|---|---|---|---|

| 2-(Phenylethynyl)anisole | I₂ | 3-Iodo-2-phenylbenzo[b]furan | 87% | nih.gov |

| 2-(1-Alkynyl)-2-alken-1-ones | I₂ | 2,3,4,5-Tetrasubstituted 3-iodofurans | Good to excellent | nih.gov |

| 2-Alkynyl-2-silyloxy carbonyl compounds | NIS / AuCl₃ | 4-Iodo-3-furanones | Good | organic-chemistry.org |

| 1-(4-Bromophenyl)-4-(p-tolyl)but-3-yn-1-one | I₂ | 5-(4-Bromophenyl)-3-iodo-2-(4-methylphenyl)furan | 81% | orgsyn.org |

One-Pot and Multicomponent Synthesis Protocols

One-pot and multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to synthesizing complex molecules like substituted furans from simple, readily available starting materials in a single synthetic operation. nih.govscispace.com These methods avoid the need for isolating intermediates, thereby saving time, reagents, and reducing waste. scispace.com

A notable example is the three-component reaction of arylglyoxals, acetylacetone, and phenols in refluxing acetone (B3395972) with triethylamine (B128534) as a base, which produces highly functionalized 1-(4-(3,5-dialkylphenyl)-2-methyl-5-phenylfuran-3-yl)ethan-1-one derivatives in excellent yields. nih.govscispace.com Another versatile MCR involves the reaction of dimethyl acetylenedicarboxylate, amines, and arylaldehydes, catalyzed by 5-sulfosalicylic acid dihydrate, to form highly functionalized furan-2(5H)-ones under mild conditions. researchgate.net

The scope of MCRs in furan synthesis is broad. Fused furans, for instance, can be assembled rapidly through a three-component coupling of benzyl (B1604629) halides (which undergo in-situ Kornblum oxidation to aldehydes), isocyanides, and α-hydroxy C-H acids like 4-hydroxycoumarin. thieme-connect.com More recently, enzymatic catalysis has been integrated into MCRs. A synergistic system using tributylphosphine (B147548) and an immobilized lipase (B570770) (Novozym 435) facilitates the one-pot, three-component synthesis of cyano-containing tetrasubstituted furans from benzoylacetonitriles, aldehydes, and benzoyl chlorides. mdpi.com

Table 5: One-Pot and Multicomponent Syntheses of Furan Derivatives

| Components | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Arylglyoxals, Acetylacetone, Phenols | Triethylamine / Acetone (reflux) | Highly functionalized furans | Excellent | nih.govscispace.com |

| Dimethyl acetylenedicarboxylate, Amines, Arylaldehydes | 5-Sulfosalicylic acid dihydrate / EtOH | Furan-2(5H)-ones | 80-96% | researchgate.net |

| Benzyl halides, Isocyanides, 4-Hydroxycoumarin | K₂CO₃ / DMSO | Fused furans (Furochromenes) | 84-96% | thieme-connect.com |

Microwave-Assisted Synthesis Enhancements

The integration of microwave irradiation into synthetic protocols has been shown to dramatically accelerate reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. mdpi.orgthieme-connect.com This enhancement is particularly beneficial for multicomponent reactions and the synthesis of heterocyclic compounds like furans.

For example, the Diels-Alder reaction of 2,4,5-trimethyloxazole (B1265906) with acetylenic dienophiles to produce substituted furans can be accomplished in minutes with excellent yields (>90%) under microwave conditions, often without the need for a solvent. mdpi.org In contrast, the same reactions under traditional reflux conditions are much slower and result in lower yields. mdpi.org Similarly, a three-component reaction of arylglyoxal, cyclic 1,3-dicarbonyls, and thiols in acetic acid is rapidly driven to completion under microwave heating to produce β-keto thioethers, which can then be cyclized to fused furans, also under microwave conditions. rsc.org

Microwave assistance has also been effectively applied to the synthesis of 1-arylnaphtho[2,1-b]furans from 2-naphthols and (E)-(2-nitrovinyl)benzenes, significantly reducing the reaction time while achieving good to moderate yields. thieme-connect.com The condensation of furfural derivatives with active methylene (B1212753) compounds to prepare furfurylidenes is another process that benefits from the speed and efficiency of microwave irradiation. researchgate.net

Table 6: Comparison of Microwave-Assisted vs. Conventional Furan Synthesis

| Reaction | Conditions | Time | Yield | Reference |

|---|---|---|---|---|

| Diels-Alder of oxazole (B20620) and acetylenic dienophile | Microwave | Minutes | >90% | mdpi.org |

| Diels-Alder of oxazole and acetylenic dienophile | Reflux | Long heating | Lower yields | mdpi.org |

| 3-Component reaction for β-keto thioethers | Microwave heating | Not specified | Not specified | rsc.org |

| Synthesis of 1-arylnaphtho[2,1-b]furans | Microwave, 170 °C | 25 minutes | 52-88% | thieme-connect.com |

Synthesis from Allenic Sulfide (B99878) Derivatives

The synthesis of furan derivatives from allenic sulfides represents a notable pathway in organic chemistry. A key transformation involves the 1,2-migration of a thio group from an sp2 carbon atom in an allenyl sulfide intermediate. This unprecedented migration has paved the way for an efficient method to synthesize 3-thio-substituted furans. nih.gov

The process can be initiated from ketopropargyl sulfides. For instance, heating a ketopropargyl sulfide in N,N-dimethylacetamide (DMA) with a copper(I) iodide (CuI) catalyst can lead to the formation of a 2,5-disubstituted furan, along with a smaller quantity of the isomeric 2,4-disubstituted furan. nih.gov The proposed mechanism suggests an initial propargyl-allenyl isomerization to form an allenic intermediate. nih.gov This intermediate can then undergo cycloisomerization through two different pathways.

Path A (Standard Cycloisomerization): The allenyl sulfide cyclizes to produce the major product, a 2,5-disubstituted furan. nih.gov

Path B (Migrative Cycloisomerization): An intramolecular nucleophilic attack by the sulfur atom's lone pair of electrons on the central carbon of the allene (B1206475) moiety can form an aromatic thiirenium zwitterion. This intermediate then rearranges to afford the minor, isomeric 3-thio-substituted furan. nih.gov

By modifying the ketopropargyl sulfide starting material to replace a specific hydrogen atom, the reaction can be directed to exclusively follow the migrative pathway (Path B), leading to the selective synthesis of 3-thio-substituted furans. nih.gov For example, substituted propargyl sulfides can undergo a smooth and selective migrative cycloisomerization to produce 2-alkyl-3-phenylsulfanyl-furans in good yields. nih.gov

Another approach involves the reaction of β-hydroxyl allenic sulfides with a base like sodium hydride (NaH). This reaction proceeds via the removal of the hydroxyl proton by NaH, generating an oxygen anion. This anion then attacks the central carbon of the allene, displacing the phenylthio group and forming the five-membered furan ring. sciengine.com This method has been shown to produce furan products in excellent yields. researchgate.net

Table 1: Synthesis of Furans from Allenic Sulfide Derivatives

| Starting Material | Reagents/Catalyst | Product Type | Key Transformation | Reference |

|---|---|---|---|---|

| Ketopropargyl sulfide | CuI, DMA, Heat | 2,5-Disubstituted furan and 3-Thio-substituted furan | Propargyl-allenyl isomerization followed by cycloisomerization | nih.gov |

| Substituted propargyl sulfide | CuI, DMA, Heat | 2-Alkyl-3-phenylsulfanyl-furan | Selective migrative cycloisomerization | nih.gov |

| β-Hydroxyl allenic sulfide | NaH | Substituted furan | Intramolecular nucleophilic attack and removal of phenylthio group | sciengine.comresearchgate.net |

Hydroarylation Reactions Involving Furan Derivatives

Hydroarylation reactions are a powerful tool for forming carbon-carbon bonds and are particularly relevant for the synthesis of aryl-substituted furans. These reactions involve the addition of an arene C-H bond across a double or triple bond.

One notable method is the hydroarylation of the carbon-carbon double bond in 3-(furan-2-yl)propenoic acids and their esters with arenes. This reaction is conducted in the presence of a Brønsted superacid, such as triflic acid (TfOH), and proceeds via superelectrophilic activation. mdpi.comnih.govresearchgate.net The mechanism is believed to involve the O,C-diprotonated forms of the starting furan derivatives, which act as the reactive electrophilic species. mdpi.comnih.gov This approach allows for the synthesis of various 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.comnih.govresearchgate.net The reaction is typically performed by stirring the furan derivative, the arene, and TfOH in a solvent like dichloromethane (B109758) at low temperatures. mdpi.com

Gold-catalyzed intermolecular alkyne hydroarylation provides another route to substituted furans. For instance, the total synthesis of the furan fatty acid metabolite CeDFP utilized a Au(I)-catalyzed intermolecular hydroarylation between a furan derivative and a propiolate to introduce an unsaturated ester side chain. acs.orgnih.gov The efficiency of this transformation can be influenced by the electronic properties of the furan substrate; more nucleophilic furans tend to be better suited for the Au(I)-catalyzed hydroarylation. acs.org

Transition metals like iridium have also been used to catalyze the asymmetric intermolecular hydroarylation of furans with bicycloalkenes, demonstrating the versatility of this approach for creating complex, enantioenriched molecules. mdpi.com Similarly, ruthenium-catalyzed hydroarylations of alkenes with furan-based ketones have been shown to proceed with high regioselectivity. snnu.edu.cn

Table 2: Examples of Hydroarylation Reactions for Furan Derivatization

| Furan Substrate | Arene/Alkyne Partner | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|---|

| 3-(Furan-2-yl)propenoic acid | Methylated arenes | TfOH | 3-Aryl-3-(furan-2-yl)propanoic acid | mdpi.comresearchgate.net |

| Trisubstituted furan | Propiolate | Au(I) catalyst | Tetrasubstituted furan | acs.orgnih.gov |

| Furan | Bicycloalkene | Ir catalyst with bisphosphine ligand | Asymmetric hydroarylation product | mdpi.com |

| Furan-based ketone | Triethoxyvinylsilane | Ru catalyst | ortho-Alkylated furan | snnu.edu.cn |

Knoevenagel Condensation in Furan Derivatization

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org This reaction is integral to several named syntheses that produce furan derivatives, most notably the Feist–Benary furan synthesis. wikipedia.org

The Feist-Benary synthesis typically involves the reaction of an α-haloketone with a β-dicarbonyl compound. The Knoevenagel condensation can be seen as a key step in the formation of the furan ring. wikipedia.org

More broadly, Knoevenagel condensations are employed to synthesize a wide array of functionalized furans from diverse starting materials. For example, carbohydrate-derived 5-substituted-2-furaldehydes can react with active methylene compounds, such as malononitrile, in the presence of a base catalyst to yield Knoevenagel condensation products. researchgate.net This approach is valuable for creating HMF (5-hydroxymethylfurfural) derivatives containing an acrylonitrile (B1666552) moiety. researchgate.net

In a similar vein, the condensation of 5-substituted furan-2-carboxaldehydes with indan-1,3-dione produces 2-(5-substitutefurfurylidene) indane-1,3-diones. damascusuniversity.edu.sy These reactions can often be performed under mild conditions, sometimes even at room temperature without a catalyst, providing a simple and efficient route to these compounds. damascusuniversity.edu.sy

Modern synthetic strategies have also developed cascade reactions that incorporate a Knoevenagel condensation. A copper-catalyzed three-component cascade involving 1,3-diones, alk-2-ynals, and amine-borane adducts begins with a Knoevenagel condensation to form an enynone intermediate. rsc.org This intermediate then undergoes a subsequent cyclization and B-H bond insertion to afford furan-2-ylmethylboranes in a highly efficient, one-step process. rsc.org

Table 3: Applications of Knoevenagel Condensation in Furan Synthesis

| Carbonyl Compound | Active Methylene Compound | Catalyst/Conditions | Furan Product Type | Reference |

|---|---|---|---|---|

| α-Haloketone | β-Dicarbonyl compound | Base | Substituted furan (Feist-Benary) | wikipedia.org |

| 5-Substituted-2-furaldehyde | Malononitrile | Piperidine | 3-(Furan-2-yl)acrylonitrile derivative | researchgate.net |

| 5-Substituted furan-2-carboxaldehyde | Indan-1,3-dione | Ethanol, Room temp. | 2-(5-Substitutefurfurylidene) indane-1,3-dione | damascusuniversity.edu.sy |

| Alk-2-ynal | 1,3-Dione | Copper catalyst | Furan-2-ylmethylborane (via cascade) | rsc.org |

Regioselective Synthesis of 3-(4-Methylphenyl)furan Isomers and Functionalized Derivatives

Control of Substituent Position on Furan and Aryl Rings

Achieving regioselectivity is a critical challenge in the synthesis of substituted bi-aromatic systems like 3-(4-Methylphenyl)furan. The final position of substituents on both the furan and the aryl rings is dictated by the chosen synthetic route and reaction mechanism.

In the synthesis of polysubstituted furans, one-pot cascade reactions can offer high regioselectivity. For example, a methodology involving the reaction of Morita-Baylis-Hillman (MBH) acetates of nitroalkenes with 1,3-dicarbonyl compounds proceeds through a cascade of SN2' reaction and intramolecular Michael addition. rsc.org This approach leads to the formation of highly functionalized furans as single regioisomers. The regiochemistry of the products, such as 3-(4-Methylphenyl)-6,6-dimethyl-2-(3-oxobutyl)-6,7-dihydro-benzenefuran-4(5H)-one, can be confirmed through spectroscopic methods like NOESY 1H-1H NMR experiments. rsc.orgresearchgate.net

The thermodynamics and kinetics of a reaction can also be harnessed to control isomeric outcomes. In Diels-Alder reactions involving furan, substitution at the 3-position generally leads to more exergonic reactions compared to substitution at the 2-position, as part of the conjugation energy is maintained in the resulting adduct. nih.gov While most furan Diels-Alder reactions are under thermodynamic control, favoring the exo product, kinetic control can be achieved under specific conditions, such as low temperatures or with strongly electron-donating substituents at the furan's 3-position, to favor the endo product. nih.gov

For direct arylation, the inherent reactivity of the starting materials is key. In the iridium-catalyzed asymmetric hydroarylation of heteroarenes, the addition to bicycloalkenes occurs selectively at the C2-H bond of furans. snnu.edu.cn In other systems, such as the ruthenium-catalyzed hydroarylation of alkenes, a directing group on the arene, like a ketone, can enforce exquisite regioselectivity, directing C-H activation to the ortho-position. snnu.edu.cn

Modular, bottom-up approaches provide excellent control over substituent placement. The synthesis of oligo(arylfuran)s has been achieved through the de novo synthesis of α,β′-bifuran monomers, followed by late-stage functionalization and coupling. nih.gov This strategy permits the selective and direct introduction of various aryl groups onto each furan unit, which would be difficult to achieve otherwise. nih.gov

Synthesis of Halogenated Aryl-Furan Systems

The synthesis of aryl-furans bearing halogen atoms on the aromatic ring is of significant interest as these halogens serve as versatile handles for further functionalization via cross-coupling reactions.

A modular approach for constructing oligo(arylfuran)s has demonstrated high tolerance for various functional groups on the aryl substituents, including different halogen atoms (e.g., fluorine, chlorine, bromine) at various positions on the phenyl ring. nih.gov This method involves a platinum-catalyzed tandem cycloisomerization reaction where the halogenated aryl groups are pre-installed on the starting materials. The structure of a resulting brominated tetrafuran, confirmed by X-ray crystallography, showed that the halogen did not impede the desired transformations. nih.gov

For the synthesis of halogenated benzofurans, a straightforward, transition-metal-free, one-pot protocol has been developed. nih.gov This method starts from O-aryl carbamates, which undergo a directed ortho-lithiation. The resulting intermediate is then subjected to direct alkynylation and subsequent cyclization to deliver the desired halobenzofurans. nih.gov This strategy is particularly useful because the regioselective synthesis of certain isomers, like 4-halobenzofurans, is challenging via other routes, as the use of m-halophenols often yields mixtures of 4- and 6-halobenzofurans. nih.gov

Iron(III)-catalyzed halogenation of aryl ketones, followed by copper-catalyzed intramolecular O-arylation, is another one-pot process for synthesizing benzo[b]furans. acs.org This method avoids the need for pre-halogenated starting materials by performing a regioselective C-H halogenation of the aryl ring in situ before the cyclization step that forms the furan ring. acs.org

Furthermore, the synthesis of halogenated furanones has been reported. For example, 4-Aryl-3-bromo-2(5H)-furanones can be selectively synthesized by treating 3,4-dibromo-2(5H)-furanone with arylboronic acids in the presence of a palladium catalyst. researchgate.net

Reactivity and Reaction Mechanisms of 3 4 Methylphenyl Furan

Electrophilic Substitution Reactions on the Furan (B31954) Ring

The furan ring is an electron-rich aromatic system, making it more reactive towards electrophilic substitution than benzene (B151609). wikipedia.orgijabbr.com This enhanced reactivity is due to the electron-donating effect of the oxygen heteroatom. wikipedia.org Electrophilic attack preferentially occurs at the C2 (alpha) position, which is adjacent to the oxygen atom. pearson.com This preference is attributed to the greater stabilization of the intermediate carbocation (also known as an arenium ion or sigma complex) through resonance. byjus.com When the C2 position is occupied, substitution then occurs at the C5 position. Substitution at the C3 or C4 (beta) positions is less common unless the alpha positions are blocked. ijabbr.com

In the case of 3-(4-Methylphenyl)furan, the furan ring has a tolyl group at the C3 position. The presence of substituents on the furan ring can influence the regioselectivity of electrophilic substitution. The 4-methylphenyl group is an electron-donating group, which can further activate the furan ring towards electrophilic attack. However, the position of the substituent at C3 can direct incoming electrophiles to either the C2 or C5 position. The specific outcome of an electrophilic substitution reaction on 3-(4-Methylphenyl)furan would depend on the nature of the electrophile and the reaction conditions. For instance, nitration of furan is typically carried out with a mild nitrating agent like acetyl nitrate (B79036) in acetic anhydride (B1165640) at low temperatures to avoid polymerization, which can be caused by strong acids. ijabbr.com

Ring Opening and Cycloaddition Reactions

Hydrolysis of 2,5-Disubstituted Furans

Furans, particularly those with substituents at the 2 and 5 positions, can undergo acid-catalyzed hydrolysis to yield 1,4-dicarbonyl compounds. wikipedia.orgchim.it This reaction is essentially a reverse Paal-Knorr synthesis. The mechanism involves the protonation of the furan ring, which disrupts its aromaticity and makes it susceptible to nucleophilic attack by water. researchgate.netnih.gov

The initial and rate-limiting step is the protonation of the furan ring. researchgate.net Protonation can occur at either the α-carbon (C2/C5) or the β-carbon (C3/C4). For 2,5-disubstituted furans, protonation at the α-position is generally favored. Following protonation, a series of steps involving the addition of water and subsequent ring-opening lead to the formation of the corresponding 1,4-diketone. The rate of hydrolysis is influenced by the electronic nature of the substituents on the furan ring; electron-donating groups can accelerate the reaction. nih.gov In some cases, the hydrolysis can be a key step in the synthesis of other complex molecules. nih.gov

| Catalyst | Solvent | Temperature (°C) | Products | Reference |

| Perchloric acid | Water | 25 | 1,4-dicarbonyl compounds | researchgate.net |

| Amberlyst 70 (Brønsted acid) | Water | 140-190 | Polymer, Succinaldehyde, Benzofuran (B130515) | rsc.org |

| Trifluoroacetic acid (TFA) | Hexafluoroisopropanol (HFIP) | Not specified | 2,5-dihydrofurans and/or tetrahydrofurans | acs.org |

Diels-Alder Reactions with Dienophiles and Arynes

The furan ring can act as a diene in Diels-Alder reactions, a [4+2] cycloaddition reaction, to form bicyclic adducts. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org Furan is, however, less reactive than carbocyclic dienes like cyclopentadiene (B3395910) due to its aromatic character. rsc.org The reaction is often reversible, and the products can undergo a retro-Diels-Alder reaction, especially at higher temperatures. wikipedia.org

The stereoselectivity of the Diels-Alder reaction with furans can lead to either endo or exo products. While the endo product is often kinetically favored due to secondary orbital interactions, the exo adduct is typically the more thermodynamically stable product. organic-chemistry.orgnih.gov The presence of substituents on the furan ring and the dienophile, as well as the reaction conditions, can influence both the reactivity and the stereochemical outcome. rsc.org Electron-withdrawing groups on the dienophile and electron-donating groups on the furan generally accelerate the reaction. masterorganicchemistry.comrsc.org

Furan and its derivatives can also react with arynes, which are highly reactive dienophiles, to produce dihydronaphthalene derivatives. wikipedia.orgsigmaaldrich.com These intermediates can be valuable in the synthesis of polycyclic aromatic compounds. wikipedia.org

| Diene | Dienophile | Conditions | Product | Reference |

| 2,5-dimethylfuran | 2-(4-methylphenyl)maleimide | Toluene (B28343), 60°C | Bicyclic adduct (exo) | nih.gov |

| Furan | Maleic anhydride | Not specified | Bicyclic adduct | rsc.org |

| Furan | Benzyne | Not specified | Dihydronaphthalene derivative | wikipedia.org |

Transformations Involving the 4-Methylphenyl Moiety

The 4-methylphenyl (p-tolyl) group attached to the furan ring can undergo reactions characteristic of substituted benzenes and methyl groups. wikipedia.org The methyl group can be a site for functionalization. For instance, it can be oxidized to a carboxylic acid or halogenated under radical conditions.

Studies on the reactivity of the 4-methylphenyl radical (p-tolyl radical) have shown that the methyl group is not always just a spectator in reactions. osti.govacs.orgnih.gov In certain gas-phase reactions, the methyl group can be actively involved in the reaction dynamics. osti.govacs.org While these studies are on the radical species, they highlight the potential reactivity of the methyl group. In the context of 3-(4-Methylphenyl)furan, transformations of the tolyl group would likely involve standard aromatic chemistry, such as further electrophilic substitution on the benzene ring, or reactions involving the methyl group, such as oxidation or halogenation, provided the furan ring's greater reactivity is managed, for example through the use of protective groups.

Reactions of Furanone Precursors and Derivatives

Reactivity of Furan-2,3-diones

Furan-2,3-diones are heterocyclic compounds that can serve as precursors in the synthesis of various other molecules, including furan derivatives. asianpubs.org 5-Arylfuran-2,3-diones, upon thermolysis, can generate highly reactive acylketene intermediates. asianpubs.orgbeilstein-journals.orgnih.gov These acylketenes can then participate in a variety of reactions, including cycloadditions.

For example, 5-arylfuran-2,3-diones react with 3-aryl-2H-azirines to form bridged and ortho-fused heterocyclic systems. beilstein-journals.orgnih.gov The reaction proceeds through the in-situ generation of an acylketene from the furan-2,3-dione. Furan-2,3-diones also react with various nucleophiles. For instance, their reaction with 1,2-phenylenediamines can lead to the formation of quinoxalinone derivatives. researchgate.netclockss.org The furan ring is cleaved during these reactions, and the outcome is often dependent on the substituents and reaction conditions. clockss.org

| Furan-2,3-dione Reactant | Reagent | Product Type | Reference |

| 5-Arylfuran-2,3-diones | 3-Aryl-2H-azirines | Bridged and ortho-fused heterocycles | beilstein-journals.orgnih.gov |

| 4-Aroyl-5-aryl-2,3-furandiones | 1,2-Phenylenediamines | Quinoxalinone derivatives | researchgate.netclockss.org |

| 5-Phenyl-2,3-dihydrofuran-2,3-dione | Phenylhydrazine | Pyridazinedione and pyrazole (B372694) derivatives | asianpubs.org |

Transformations of 2(3H)-Furanones and Their Analogs

The 2(3H)-furanone core is a versatile synthetic building block, serving as a precursor to a variety of other acyclic and heterocyclic systems. cusat.ac.inresearchgate.net These transformations often involve the cleavage of the lactone ring, followed by rearrangement or cyclization, and are influenced by thermal, photochemical, or chemical stimuli. Derivatives of 2(3H)-furanone are of significant interest as they combine the properties of esters and unsaturated carbonyl compounds, providing pathways to numerous pharmacologically relevant structures. researchgate.net

Key transformations involving 2(3H)-furanones, particularly those with aryl substituents relevant to the synthesis of compounds like 3-(4-methylphenyl)furan, include nucleophilic ring-opening, conversion to other heterocycles, and decomposition reactions.

Nucleophilic Ring Opening and Conversion to Pyrrolones: One of the primary reactions of 2(3H)-furanones is ring opening by nucleophiles. researchgate.net For instance, heating 3-aryl-5-phenyl-2(3H)-furanones with primary amines like benzylamine (B48309), in the absence of a solvent, results in the opening of the lactone ring to form the corresponding N-benzylamides. researchgate.netresearchgate.net This transformation has been demonstrated with 3-arylidene-5-(4-methylphenyl)-2(3H)-furanones, which react with ammonia (B1221849) gas or benzylamine to yield the corresponding 3-arylidene-1,3-dihydro-5-(4-methylphenyl)-2H-pyrrol-2-ones (also known as pyrrolones). researchgate.net This reaction effectively replaces the endocyclic oxygen atom with a nitrogen atom, converting the furanone into its nitrogen analog. ptfarm.pl

The table below summarizes the synthesis of various pyrrolone derivatives from 3-arylidene-5-(4-methylphenyl)-2(3H)-furanones, showcasing the versatility of this transformation.

Thermal and Photochemical Transformations: 2(3H)-furanones can also undergo transformations under thermal or photochemical conditions. Direct photolysis of aryl-substituted 2(3H)-furanones in solvents like benzene can lead to facile decarbonylation (loss of carbon monoxide) to produce the corresponding unsaturated carbonyl compounds. cusat.ac.inrsc.org This reaction is particularly clean when there is a double bond adjacent to the ether oxygen, as is the case in 2(3H)-furanones. cusat.ac.in

Thermal decomposition of 2(3H)-furanones can occur at high temperatures (around 600 °C), yielding products like carbon monoxide and acrolein for the unsubstituted parent compound. nih.gov A key aspect of this thermal behavior is the interconversion between 2(3H)- and 2(5H)-furanone isomers at lower temperatures (300–400 °C), which proceeds through a ring-opened intermediate. nih.gov

Mechanism of Reaction Pathway Elucidation

Understanding the mechanisms of furan formation and furanone transformation is critical for controlling reaction outcomes and designing efficient synthetic routes. Elucidation of these pathways relies on a combination of experimental studies, such as the isolation and characterization of reaction intermediates, and theoretical calculations.

Investigation of Reaction Intermediates

The identification of transient species provides direct insight into a reaction's progress. In the context of furanone chemistry, several key intermediates have been proposed or identified.

Ring-Opened Intermediates: Theoretical studies on the thermal decomposition of 2(3H)-furanone have shown that its isomerization to the more stable 2(5H)-furanone does not happen directly. nih.gov Instead, the reaction proceeds through a 1,2-hydrogen transfer and ring-opening to form a ketenoic aldehyde intermediate. nih.gov This open-chain species can then undergo ring closure to form the isomeric furanone. nih.gov This mechanism explains the observed interconversion before decomposition at higher temperatures. nih.gov

Epoxide and Radical Intermediates: In the oxidation of furans to furanones, the initial step is often proposed to be the epoxidation of one of the furan double bonds. acs.org These epoxide intermediates are highly reactive and immediately rearrange. For example, the oxidation of furan itself can yield unsaturated 1,4-dicarbonyl compounds via such an epoxide. acs.org In the electrocatalytic oxidation of furfural (B47365) to 5-hydroxy-2(5H)-furanone (HFO), a mechanism involving hydroxyl radicals has been proposed. organic-chemistry.org These radicals are suggested to attack the furan ring, leading to C-C bond cleavage, ring-opening, and subsequent rearrangement and oxidation to form the final furanone product. organic-chemistry.org

Protonated Species and Cationic Intermediates: In strongly acidic media, such as trifluoromethanesulfonic acid (TfOH), furan derivatives can become protonated, forming highly reactive electrophilic species. researchgate.net For example, the hydroarylation of 3-(furan-2-yl)propenoic acids is believed to proceed through O,C-diprotonated forms of the starting material, which then act as the reactive electrophiles in the subsequent reaction with arenes. researchgate.net

Organometallic Intermediates: In metal-catalyzed reactions, the mechanism proceeds through a series of organometallic intermediates. In the palladium-catalyzed aerobic cycloisomerization of 2-alkenyl-1,3-dicarbonyls to form 3-carbonyl-trisubstituted furans, the reaction pathway has been investigated in detail through both experiments and DFT calculations. acs.org The proposed mechanism involves the formation of various palladium-containing intermediates throughout the catalytic cycle. acs.org

Role of Catalysts and Reagents in Mechanistic Control

The choice of catalysts and reagents is paramount in directing the transformation of furanones and their precursors toward a desired product. By modulating reaction conditions, specific mechanistic pathways can be favored over others.

Control via Reagent Selection: The transformation of the furanone ring is highly dependent on the reagent used. As discussed previously, nucleophiles like benzylamine lead to ring-opened amides. researchgate.netresearchgate.net Subsequent treatment of these amides with a dehydrating agent like thionyl chloride can induce cyclization to form a different heterocyclic system, such as a 3(2H)-isothiazolone. researchgate.netresearchgate.net This demonstrates how a sequence of reagents can steer the substrate through a multi-step transformation. Similarly, the use of a base like potassium tert-butoxide (t-BuOK) can facilitate the intramolecular cyclization of sulfonium (B1226848) salts to furnish 3(2H)-furanones under mild conditions. organic-chemistry.org

Catalytic Control in Oxidation and Formation Reactions: Catalysts play a crucial role in the interconversion of furans and furanones. The oxidation of furfural to 2(5H)-furanone can be achieved using hydrogen peroxide as a green oxidant, but the choice of acid catalyst is critical. nsf.gov Trifluoroacetic acid (TFA) was found to be a suitable homogeneous catalyst for this transformation. nsf.gov Heterogeneous catalysts are also widely employed. For example, a bimetallic CuMoO₄ catalyst has been used for the selective oxidation of furfural, where tuning the reaction conditions can selectively yield either 2(5H)-furanone or maleic acid. The synergy between the copper and molybdenum species in the catalyst is key to its high efficiency. In another example, palladium-catalyzed aerobic oxidative cycloisomerization uses molecular oxygen as the sole oxidant to regenerate the active palladium catalyst, enabling the efficient synthesis of trisubstituted furans under mild conditions. acs.org

Temperature-Dependent Mechanistic Pathways: Temperature can be a critical parameter for controlling regioselectivity. In the synthesis of substituted benzo[b]furans from 1-(2-hydroxyphenyl)-2-chloroethanones and Grignard reagents, the reaction can proceed via two different pathways. At lower temperatures, direct cyclization and dehydration occur to yield 3-substituted benzo[b]furans. However, at elevated temperatures, the reaction is diverted through a cusat.ac.in-aryl migration pathway to selectively form the 2-substituted benzo[b]furan isomer. This temperature dependence provides a switch to control the reaction outcome and synthesize specific isomers.

Structure Reactivity and Structure Property Relationships of 3 4 Methylphenyl Furan Derivatives

Influence of Substituents on Furan (B31954) Ring Reactivity

The furan ring in 3-(4-Methylphenyl)furan is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The position and nature of substituents on the furan ring significantly modulate its reactivity.

Activating and Deactivating Groups:

Electron-donating groups (EDGs) , such as alkyl, hydroxyl, or alkoxy groups, when attached to the furan ring, increase the electron density of the ring through inductive and resonance effects. This enhancement in electron density makes the furan ring more nucleophilic and thus more reactive towards electrophiles.

Electron-withdrawing groups (EWGs) , such as nitro, cyano, or carbonyl groups, have the opposite effect. They decrease the electron density of the furan ring, making it less reactive towards electrophilic attack.

Regioselectivity of Electrophilic Substitution:

Furan itself preferentially undergoes electrophilic substitution at the C2 and C5 positions due to the greater stabilization of the cationic intermediate (arenium ion) through resonance involving the oxygen atom's lone pair. In 3-(4-Methylphenyl)furan, the C2 and C5 positions are also the most likely sites for electrophilic attack. The presence of a substituent on the furan ring will further direct incoming electrophiles:

An activating group at the C2 position will primarily direct incoming electrophiles to the C5 position.

A deactivating group at the C2 position will direct incoming electrophiles to the C4 or C5 positions, with the outcome often depending on the specific reactant and reaction conditions.

The following table provides a qualitative overview of the expected influence of various substituents on the reactivity of the furan ring in 3-(4-Methylphenyl)furan derivatives towards a generic electrophile (E⁺).

| Substituent (R) on Furan Ring | Electronic Effect | Expected Reactivity towards E⁺ | Preferred Position of Substitution |

|---|---|---|---|

| -CH₃ | Electron-Donating (Activating) | Increased | C5 (if R is at C2) |

| -OH | Strongly Electron-Donating (Activating) | Greatly Increased | C5 (if R is at C2) |

| -NO₂ | Strongly Electron-Withdrawing (Deactivating) | Greatly Decreased | C4 or C5 (if R is at C2) |

| -CHO | Electron-Withdrawing (Deactivating) | Decreased | C4 or C5 (if R is at C2) |

Impact of Aromatic Substituents on Electronic Properties

Substituents on the 4-methylphenyl ring of 3-(4-Methylphenyl)furan can also influence the electronic properties of the entire molecule, including the furan ring, through inductive and resonance effects transmitted through the phenyl-furan bond.

The electronic nature of the substituent on the phenyl ring can be quantified by the Hammett substituent constant (σ). A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. These changes in electron density can be observed through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and UV-Visible spectroscopy.

NMR Spectroscopy: Changes in the chemical shifts of the furan protons in ¹H NMR can indicate alterations in the electron density of the furan ring. For example, electron-donating groups on the phenyl ring would be expected to increase the shielding of the furan protons, causing an upfield shift in their resonance signals.

UV-Visible Spectroscopy: The λ_max (wavelength of maximum absorbance) in the UV-Vis spectrum can be affected by substituents on the phenyl ring. Electron-donating groups generally cause a bathochromic (red) shift, while electron-withdrawing groups lead to a hypsochromic (blue) shift.

The table below illustrates the expected impact of different substituents on the 4-methylphenyl ring on the electronic properties of 3-(4-Methylphenyl)furan derivatives.

| Substituent (X) on Phenyl Ring | Hammett Constant (σ_p) | Expected Effect on Furan Ring Electron Density | Expected ¹H NMR Shift of Furan Protons | Expected UV-Vis λ_max Shift |

|---|---|---|---|---|

| -OCH₃ | -0.27 | Increase | Upfield | Bathochromic (Red) |

| -Cl | +0.23 | Decrease | Downfield | Hypsochromic (Blue) |

| -CN | +0.66 | Decrease | Downfield | Hypsochromic (Blue) |

| -NO₂ | +0.78 | Strongly Decrease | Downfield | Hypsochromic (Blue) |

Conformational Analysis and its Implications for Reactivity

The three-dimensional arrangement of atoms in 3-(4-Methylphenyl)furan, particularly the rotation around the single bond connecting the furan and phenyl rings, can have significant implications for its reactivity. The relative orientation of the two rings affects the extent of π-orbital overlap and can influence steric hindrance at reactive sites.

Computational studies on analogous 3-arylfurans, such as 3-formylfuran, suggest that there is a rotational barrier between different conformations. For 3-(4-Methylphenyl)furan, two principal planar conformations can be envisioned: a syn conformation where the methyl group of the tolyl ring is on the same side as the furan oxygen, and an anti conformation where it is on the opposite side.

The energy difference between these conformers and the height of the rotational barrier will depend on a balance of steric and electronic factors. Steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogens on the furan ring will play a crucial role. The rotational barrier is the energy required to move from one stable conformation to another through a transition state, which is often a perpendicular arrangement of the two rings.

The preferred conformation can impact reactivity by:

Steric Hindrance: The orientation of the phenyl ring can block or expose certain positions on the furan ring to attack by reagents.

Electronic Effects: The degree of coplanarity between the two rings affects the delocalization of π-electrons, which in turn influences the electron density and reactivity of the furan ring.

While specific experimental data for 3-(4-Methylphenyl)furan is limited, computational chemistry provides a powerful tool to predict these conformational preferences and their energetic properties.

Structure-Based Design Principles for Targeted Chemical Modifications

The principles of structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR) can be applied to the design of 3-(4-Methylphenyl)furan derivatives with specific desired properties, for example, in medicinal chemistry or materials science.

Key Principles for Targeted Modifications:

Identify the Target Property: The first step is to define the property to be optimized, such as biological activity, photophysical properties, or chemical reactivity.

Systematic Modification of Substituents:

On the Furan Ring: Introduce a variety of substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions (C2, C4, C5) to probe their effect on the target property. For instance, introducing electron-withdrawing groups can enhance the electrophilicity of the furan ring, which might be desirable in certain cycloaddition reactions.

On the Phenyl Ring: Modify the substituents on the phenyl ring to fine-tune the electronic properties of the entire molecule. This can be guided by Hammett parameters to achieve a desired level of electron donation or withdrawal.

Conformational Control: Introduce bulky substituents ortho to the furan-phenyl bond to restrict rotation and lock the molecule into a specific conformation. This can be used to enhance selectivity in reactions or to improve binding to a biological target.

By systematically applying these principles and using computational modeling to predict the effects of modifications, it is possible to rationally design and synthesize novel 3-(4-Methylphenyl)furan derivatives with tailored properties for specific applications.

Theoretical and Computational Studies of 3 4 Methylphenyl Furan

Spectroscopic Property Prediction and Validation

Time-Dependent DFT (TD-DFT) for UV-Vis Absorption Analysis:Studies predicting the electronic absorption spectra, including maximum absorption wavelengths (λmax), oscillator strengths, and major electronic transitions for 3-(4-Methylphenyl)furan using TD-DFT, are not present in the available literature.

While general principles and computational studies on related molecules such as furan (B31954), methylfuran, and various aryl-substituted furans exist, extrapolating this information would not meet the strict requirement of focusing solely on 3-(4-Methylphenyl)furan and would compromise scientific accuracy. Further research and publication in this specific area are needed before a detailed article as outlined can be composed.

Molecular Dynamics Simulations

Extensive literature searches for molecular dynamics (MD) simulations specifically focused on 3-(4-Methylphenyl)furan did not yield any dedicated studies. While computational methods are broadly applied to understand the behavior of furan and its derivatives, research providing detailed findings or data tables from MD simulations of 3-(4-Methylphenyl)furan in solution or within materials is not available in the reviewed scientific literature.

Molecular dynamics simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. For a compound like 3-(4-Methylphenyl)furan, such simulations could theoretically provide valuable insights into:

Conformational Dynamics: Understanding the rotational freedom and preferred orientations between the furan ring and the 4-methylphenyl group. This would involve analyzing the dihedral angle distribution between the two aromatic rings to identify the most stable conformations and the energy barriers for rotation.

Solvation Behavior: Simulating the compound in various solvents (e.g., water, organic solvents) would reveal how solvent molecules arrange around the solute. This can be quantified through radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom or group in 3-(4-Methylphenyl)furan. Such studies would elucidate the nature and strength of intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonds involving the furan oxygen.

Interactions in Materials: If 3-(4-Methylphenyl)furan were to be incorporated into a polymer matrix or other material, MD simulations could predict its dispersion, orientation, and interaction with the host material. This would be crucial for understanding how the compound might affect the bulk properties of the material.

Although no specific data exists for 3-(4-Methylphenyl)furan, the methodologies used in MD simulations of other furan derivatives would be applicable. These typically involve:

Force Field Selection: Choosing a suitable force field (e.g., AMBER, CHARMM, GROMOS) that accurately describes the intramolecular and intermolecular forces for this class of molecule.

System Setup: Creating a simulation box containing one or more molecules of 3-(4-Methylphenyl)furan and a defined number of solvent molecules or a material matrix.

Simulation Protocol: Performing energy minimization, followed by equilibration at a specific temperature and pressure (e.g., NVT or NPT ensemble), and finally, a production run from which data is collected for analysis.

Without specific research studies, it is not possible to present detailed findings, interactive data tables, or quantitative results for the molecular dynamics of 3-(4-Methylphenyl)furan. The scientific community has not yet published research in this specific area.

Advanced Characterization Techniques for Structural Elucidation and Mechanistic Insight

High-Resolution NMR Spectroscopy (¹H, ¹³C, 2D-NMR) for Complex Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule.

¹H NMR: The proton NMR spectrum of 3-(4-Methylphenyl)furan would provide key information. The protons on the furan (B31954) ring are expected to appear in the aromatic region, typically between 6.0 and 7.5 ppm. The specific chemical shifts and coupling constants (J-values) between the furan protons would confirm the 3-substitution pattern. The p-substituted tolyl group would exhibit two distinct doublets in the aromatic region, characteristic of an A₂B₂ spin system, along with a singlet for the methyl (CH₃) protons, typically around 2.3-2.4 ppm.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by identifying all unique carbon environments. The furan ring carbons would show signals in the range of approximately 110-145 ppm. The carbons of the p-tolyl group would also appear in the aromatic region (~125-140 ppm), with the methyl carbon signal appearing upfield, around 21 ppm.

2D-NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign proton and carbon signals. A COSY spectrum would show correlations between coupled protons, confirming the connectivity within the furan and tolyl rings. An HSQC spectrum would link each proton to its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum.

| Expected ¹H NMR Data for 3-(4-Methylphenyl)furan | |

| Assignment | Expected Chemical Shift (ppm) |

| Furan Protons | 6.0 - 7.5 |

| Tolyl Aromatic Protons | 7.0 - 7.5 |

| Methyl Protons | ~2.3 - 2.4 |

| Expected ¹³C NMR Data for 3-(4-Methylphenyl)furan | |

| Assignment | Expected Chemical Shift (ppm) |

| Furan Carbons | 110 - 145 |

| Tolyl Aromatic Carbons | 125 - 140 |

| Methyl Carbon | ~21 |

Mass Spectrometry (HRMS, GC-MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is critical for determining the molecular weight and formula of a compound and for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of 3-(4-Methylphenyl)furan with high precision. This allows for the unambiguous determination of its molecular formula, C₁₁H₁₀O, by distinguishing it from other potential formulas with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique would confirm the purity of the compound and provide its electron ionization (EI) mass spectrum. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern, showing the relative abundance of different fragment ions, provides a fingerprint that can be used for identification and structural confirmation. Expected fragments would arise from the cleavage of the furan or tolyl rings and the loss of the methyl group.

| Mass Spectrometry Data for 3-(4-Methylphenyl)furan | |

| Technique | Information Provided |

| HRMS | Exact Mass, Molecular Formula (C₁₁H₁₀O) |

| GC-MS | Purity, Molecular Weight, Fragmentation Pattern |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of 3-(4-Methylphenyl)furan would exhibit characteristic absorption bands.

Key expected vibrations include:

C-H stretching (aromatic): Typically found just above 3000 cm⁻¹.

C-H stretching (methyl): Found just below 3000 cm⁻¹.

C=C stretching (aromatic/furan): A series of peaks in the 1450-1600 cm⁻¹ region.

C-O-C stretching (furan ether): Strong absorptions in the 1000-1300 cm⁻¹ region.

C-H out-of-plane bending: Bands in the 700-900 cm⁻¹ region, which can be indicative of the substitution patterns on the aromatic rings.

| Expected IR Absorption Bands for 3-(4-Methylphenyl)furan | |

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| Aromatic/Furan C=C Stretch | 1450 - 1600 |

| Furan C-O-C Stretch | 1000 - 1300 |

X-ray Crystallography for Solid-State Structure Determination

Should 3-(4-Methylphenyl)furan be a crystalline solid, single-crystal X-ray crystallography could provide the ultimate structural confirmation. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and torsional angles. It would also reveal intermolecular interactions, such as π-π stacking, that govern the crystal packing. While no public crystal structure data is currently available for this specific compound, this method remains the gold standard for solid-state structural analysis.

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and the extent of conjugation. The spectrum of 3-(4-Methylphenyl)furan is expected to show absorption maxima (λmax) corresponding to π → π* transitions within the conjugated system formed by the interconnected furan and phenyl rings. The position of λmax is sensitive to the extent of conjugation and the solvent used for the measurement. For furan itself, the primary absorption occurs around 208 nm. The addition of the conjugated methylphenyl group would be expected to shift this absorption to a longer wavelength (a bathochromic or red shift).

Advanced Applications and Functional Materials Development

Utilization as Synthetic Building Blocks for Complex Organic Molecules

Furan (B31954) and its derivatives are well-established as versatile synthons in organic synthesis, serving as precursors to a wide array of more complex molecules. The reactivity of the furan ring allows for its participation in various transformations, including cycloaddition reactions, ring-opening reactions, and electrophilic substitutions, making it a valuable building block for natural product synthesis and medicinal chemistry.

The Diels-Alder reaction is a particularly powerful tool in which furans can act as dienes, reacting with various dienophiles to construct six-membered rings. mdpi.comzbaqchem.com This [4+2] cycloaddition is a key step in the synthesis of numerous complex natural products. zbaqchem.com The resulting oxabicyclic adducts can be further manipulated to generate highly functionalized carbocycles. The nature of the substituents on the furan ring and the dienophile significantly influences the efficiency and selectivity of the cycloaddition. mdpi.com For instance, electron-donating groups on the furan ring generally enhance its reactivity. mdpi.com

While specific examples detailing the use of 3-(4-Methylphenyl)furan as a building block in the total synthesis of complex natural products are not extensively documented in publicly available research, the general reactivity of 3-arylfurans suggests its potential in this area. The 4-methylphenyl substituent at the 3-position can influence the regioselectivity and stereoselectivity of cycloaddition reactions. Furthermore, the furan ring can be a precursor to 1,4-dicarbonyl compounds through hydrolytic ring cleavage, providing another avenue for the construction of complex molecular frameworks. nih.gov The synthesis of various substituted furans is an active area of research, with numerous methods developed for their preparation, highlighting their importance as synthetic intermediates. organic-chemistry.orgresearchgate.net

The intramolecular Diels-Alder reaction of furans (IMDAF) is another strategic application for constructing complex polycyclic systems. youtube.com By tethering a dienophile to the furan ring, complex ring systems can be assembled in a single step with high stereocontrol. The versatility of furan derivatives as synthetic intermediates is further underscored by their use in the synthesis of other heterocyclic systems.

Development of Fluorescent Sensors and Probes

Furan-containing compounds have emerged as promising candidates in the design of fluorescent sensors and probes due to their unique photophysical properties. The furan moiety can act as a signaling unit or as a recognition site in a chemosensor.

Integration into Polymeric Structures and Advanced Materials (e.g., optical materials, not biological polymers)

Furan-containing polymers are gaining attention as sustainable materials derived from renewable resources. The incorporation of furan rings into polymer backbones can impart unique thermal, mechanical, and optical properties. The Diels-Alder reaction of furan moieties with bismaleimides is a common strategy for creating thermoreversible crosslinked polymers, which exhibit self-healing properties. mdpi.com

While there is no specific data found on the integration of 3-(4-Methylphenyl)furan into polymeric structures for advanced optical materials, the general properties of furan-based polymers suggest potential applications. The aromatic nature of the furan and phenyl rings in 3-(4-Methylphenyl)furan could contribute to the refractive index and thermal stability of a polymer. Furthermore, the possibility of functionalizing the phenyl ring allows for the tuning of the polymer's properties for specific optical applications.

Catalytic Applications as Ligands or Organocatalysts (if applicable from broader furan research)

The field of organocatalysis, which utilizes small organic molecules as catalysts, has seen significant growth. Furan derivatives have been explored as scaffolds for the development of novel organocatalysts. The electron-rich nature of the furan ring can be exploited in catalyst design.

Although no specific catalytic applications of 3-(4-Methylphenyl)furan as a ligand or organocatalyst have been reported, the general reactivity of furans suggests potential avenues for exploration. The furan ring could be incorporated into ligand structures for transition metal catalysis, where the oxygen atom could act as a coordinating atom. Additionally, the aromatic system could be functionalized with catalytically active groups to create novel organocatalysts for various organic transformations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Methylphenyl)furan, and how can purity be validated?

- Methodology :

- Synthesis : Utilize cross-coupling reactions (e.g., Suzuki-Miyaura) with halogenated furans and 4-methylphenylboronic acids. Alternatively, cyclization of precursor dienes under acidic conditions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol or methanol .

- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy to confirm absence of side products .

Q. Which spectroscopic techniques are optimal for characterizing 3-(4-Methylphenyl)furan?

- Methodology :

- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CDCl3) and compare coupling constants to known furan derivatives .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C-O-C stretch at ~1015 cm⁻¹ for furan rings) .

- Mass Spectrometry (MS) : Use electron ionization (EI-MS) to confirm molecular ion peaks and fragmentation patterns .

Q. How is X-ray crystallography applied to determine the crystal structure of 3-(4-Methylphenyl)furan?

- Methodology :

- Data Collection : Collect single-crystal diffraction data at low temperatures (e.g., 173 K) to minimize thermal motion .

- Structure Solution : Use SHELXS/SHELXD for phase determination and SHELXL for refinement, ensuring data-to-parameter ratios >10:1 .

- Validation : Analyze R-factors (target <0.05) and visualize anisotropic displacement parameters with ORTEP .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for 3-(4-Methylphenyl)furan derivatives be resolved?

- Methodology :

- Cross-Validation : Combine NMR with X-ray crystallography to resolve ambiguities in regiochemistry .

- Computational Modeling : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra using software like Gaussian .

- Dynamic NMR : Investigate temperature-dependent spectral changes to assess conformational flexibility .

Q. What experimental designs are critical for studying dimerization kinetics of 3-(4-Methylphenyl)furan derivatives?

- Methodology :

- Reaction Conditions : Use photolytic or thermal methods to generate reactive intermediates (e.g., o-quinodimethanes) .

- Kinetic Monitoring : Employ time-resolved UV-Vis spectroscopy or HPLC to track dimer formation rates .

- Steric Effects : Introduce α-methyl substituents to study steric hindrance impacts on dimerization pathways .